The synthesis of metomidate hydrochloride involves several chemical reactions, primarily focusing on the modification of the etomidate structure. The general synthetic route includes:
The detailed mechanisms often involve nucleophilic attacks on electrophilic centers, leading to the formation of the desired product through various intermediates .
Metomidate hydrochloride has a complex molecular structure characterized by its imidazole ring, which contributes to its anesthetic properties. The molecular formula is with a molecular weight of approximately 256.29 g/mol.
The structural representation can be visualized using molecular modeling software, revealing its spatial arrangement and electronic properties that are crucial for its biological activity .
Metomidate hydrochloride participates in various chemical reactions relevant to its synthesis and degradation:
These reactions are critical for understanding both the stability of metomidate in physiological conditions and its metabolic pathways .
The mechanism of action of metomidate hydrochloride primarily involves its interaction with gamma-aminobutyric acid receptors in the central nervous system. By enhancing GABAergic transmission, metomidate induces sedation without significant analgesic effects.
Relevant data indicate that metomidate’s pharmacokinetics may vary based on formulation and administration route, influencing its efficacy as an anesthetic agent .
Metomidate hydrochloride has several scientific uses:
Metomidate hydrochloride (CAS 35944-74-2) is an imidazole-based non-barbiturate hypnotic agent. Its systematic IUPAC name is methyl 3-(1-phenylethyl)imidazole-4-carboxylate hydrochloride or alternatively methyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate hydrochloride, reflecting tautomeric possibilities in the imidazole ring [3] [8]. The molecular formula is C₁₃H₁₅ClN₂O₂, with a molecular weight of 266.72 g/mol [3].
The compound features a chiral center at the phenylethyl substituent. While early formulations used racemic mixtures, the (R)-enantiomer exhibits higher biological activity, analogous to its structural relative etomidate [6] [8]. Key physicochemical characteristics include:
Table 1: Fundamental Physicochemical Properties of Metomidate Hydrochloride
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₁₃H₁₅ClN₂O₂ | - |
Molecular Weight | 266.72 g/mol | - |
CAS Registry Number | 35944-74-2 | - |
pKa | ~4.5 | Aqueous solution, 25°C |
Log P (octanol/water) | ~1.0 | Standard conditions |
Aqueous Solubility | Low (hydrophobic) | pH 7.4, 25°C |
The crystalline solid exhibits stability under standard storage conditions. Its X-ray crystallography confirms the imidazole core linked to ester and phenylethyl groups, with protonation likely occurring at the imidazole nitrogen [3] [6].
Metomidate was first synthesized by Janssen Pharmaceutica in 1965 (Belgian Patent BE 662474) [8]. Industrial synthesis typically follows a multi-step sequence:
The synthetic route presents two key challenges:
Industrial production adheres to Good Manufacturing Practice (GMP) standards, with quality control focusing on chiral purity (>99% (R)-enantiomer) and residual solvent limits (e.g., methanol, dichloromethane) [3].
Table 2: Key Synthetic Intermediates and Process Controls
Synthesis Stage | Critical Intermediate | Quality Control Parameters |
---|---|---|
Imidazole functionalization | 1-(1-Phenylethyl)imidazole | Purity (HPLC ≥98%) |
Carboxylation | Imidazole-4-carboxylic acid | Residual metal catalysts |
Salt formation | Free base metomidate | Chiral purity (Chiral HPLC) |
Final product | Metomidate hydrochloride | Residual solvents, crystallinity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7